3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one
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Overview
Description
3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H13ClOS It is characterized by a cyclopentanone ring substituted with a 2-chlorophenylsulfanyl group and a methyl group
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-chlorothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Scientific Research Applications
3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one can be compared with other similar compounds such as:
3-[(2-Chlorophenyl)sulfanyl]propanoic acid: This compound has a similar chlorophenylsulfanyl group but differs in the presence of a propanoic acid moiety instead of a cyclopentanone ring.
3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one: This compound has a similar structure but with a 4-chlorophenylsulfanyl group instead of a 2-chlorophenylsulfanyl group.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13ClOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
OGHOLUIDCCOHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
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